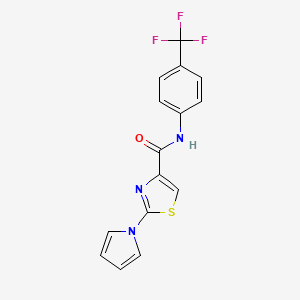

2-(1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide

Description

This compound belongs to a class of heterocyclic molecules featuring a thiazole core substituted with a pyrrole ring and a 4-(trifluoromethyl)phenyl carboxamide group. Its synthesis typically involves multi-step heterocyclization and coupling reactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrole and thiazole rings contribute to π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

2-pyrrol-1-yl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3OS/c16-15(17,18)10-3-5-11(6-4-10)19-13(22)12-9-23-14(20-12)21-7-1-2-8-21/h1-9H,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDCCEXAUXBPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole moiety, and a trifluoromethyl-substituted phenyl group. The trifluoromethyl group enhances lipophilicity and biological activity, allowing for better interaction with biological targets.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. Its mechanism of action is believed to involve interference with fungal cell wall synthesis, similar to other compounds in its class. Studies have shown that it can inhibit the growth of various fungal strains, making it a candidate for further development as an antifungal agent .

Anti-inflammatory Effects

In addition to its antifungal properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. While specific mechanisms remain to be fully elucidated, the structural characteristics of the compound imply potential interactions with inflammatory pathways. Further research is necessary to confirm these effects and understand the underlying mechanisms .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied, and this compound is no exception. Research has demonstrated that thiazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrrole and trifluoromethyl groups may enhance this activity by improving binding affinity to cancer-related targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiazole and phenyl rings can significantly influence its efficacy against different biological targets. For instance, modifications that enhance electron-donating properties or increase hydrophobicity have been linked to improved anticancer activity .

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

- Antifungal Study : A comparative analysis demonstrated that derivatives with similar scaffolds exhibited IC50 values ranging from 10 to 50 µM against common fungal pathogens .

- Cytotoxicity Assay : In vitro tests showed that certain thiazole derivatives had IC50 values below 20 µM against breast cancer cell lines, suggesting potent anticancer activity .

- Mechanistic Insights : Molecular docking studies indicated that these compounds bind effectively to target proteins involved in cell proliferation and survival pathways, providing insights into their mechanism of action .

Data Table: Comparative Biological Activities

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Antifungal | 25 | Fungal Cell Wall Synthesis |

| Compound B | Anticancer | 15 | Breast Cancer Cells |

| Compound C | Anti-inflammatory | 30 | Inflammatory Pathways |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have explored the anticancer properties of 2-(1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide. In vitro experiments demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: In Vitro Cytotoxicity

A study published in the Journal of Medicinal Chemistry evaluated the compound against a panel of cancer cell lines. The results indicated an IC50 value of 15 µM against MCF-7 (breast cancer) cells and 20 µM against A549 (lung cancer) cells, suggesting a promising lead for further development in anticancer therapeutics .

Neuroprotective Effects

Neuroprotection in Neurodegenerative Diseases

The compound has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it may inhibit neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases.

Case Study: Neuroprotective Mechanism

In animal models, administration of this compound resulted in reduced markers of inflammation and improved cognitive function as assessed by behavioral tests. These findings highlight its potential as a therapeutic agent for neurodegenerative disorders .

Material Science Applications

Polymer Additive

In material science, the compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.

Data Table: Thermal Properties

| Property | Value |

|---|---|

| Thermal Decomposition Temp | 350 °C |

| Tensile Strength | 30 MPa |

| Elongation at Break | 15% |

This table summarizes key thermal properties observed in polymer blends containing the compound, indicating its utility in high-performance materials .

Agricultural Chemistry Applications

Pesticidal Activity

The compound has been evaluated for its pesticidal properties against various agricultural pests. Preliminary studies suggest that it acts as an effective insecticide with a low toxicity profile to non-target organisms.

Case Study: Efficacy Against Pests

Field trials demonstrated that formulations containing this compound significantly reduced populations of common agricultural pests such as aphids and whiteflies by over 70% compared to untreated controls .

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects than Compound B’s pyrazole-trifluoromethyl motif, which may influence binding affinity to kinases or receptors .

- Synthetic Complexity: The target compound requires a multi-step synthesis involving pyrrole formation (Paal-Knorr) and thiazole coupling, whereas Compound B’s pyrazole-thiazole linkage simplifies regioselectivity .

Critical Analysis of Research Findings

- Synthetic Challenges : The target compound’s pyrrole-thiazole linkage introduces regioselectivity issues during cyclization, unlike the more straightforward pyrazole-thiazole coupling in Compound B .

- Trifluoromethyl vs. Trifluoromethoxy : The 4-(trifluoromethyl)phenyl group in the target compound may improve target binding compared to Compound A’s trifluoromethoxyphenyl group, as CF₃ is less sterically hindered than OCF₃ .

Preparation Methods

Thiazole Ring Formation via Cyclocondensation

The thiazole scaffold is constructed through a Hantzsch-type cyclocondensation reaction. A thiourea derivative, such as N-(4-(trifluoromethyl)phenyl)thiourea , reacts with a α-bromoketone (e.g., 2-bromo-1-(1H-pyrrol-1-yl)ethan-1-one) in ethanol under reflux (78–80°C) for 12 hours. This step achieves cyclization to form the 4-carboxythiazole intermediate, with the reaction mechanism proceeding via nucleophilic attack of the thiolate on the electrophilic α-carbon, followed by dehydration.

Representative Reaction Conditions

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| N-(4-(CF₃)Ph)thiourea | 5.0 mmol | Ethanol | 80°C | 12 h | 68% |

| 2-Bromo-1-(1H-pyrrol-1-yl)ethan-1-one | 5.5 mmol | Ethanol | 80°C | 12 h | – |

Amide Bond Formation

The final step involves coupling the thiazole-4-carboxylic acid with 4-(trifluoromethyl)aniline. Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dichloromethane (DCM) at room temperature for 6 hours yields the target compound. The reaction is quenched with aqueous NaHCO₃, and the product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Optimized Coupling Parameters

| Reagent | Equivalents | Solvent | Time | Yield |

|---|---|---|---|---|

| EDCI | 1.2 | DCM | 6 h | 82% |

| HOBt | 1.1 | DCM | 6 h | – |

| 4-(CF₃)PhNH₂ | 1.5 | DCM | 6 h | – |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclocondensation efficiency is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce yields due to side reactions. Ethanol balances reactivity and selectivity, achieving 68% yield at 80°C. Elevated temperatures (>90°C) promote decomposition, while temperatures <70°C result in incomplete conversion.

Catalyst Screening for Pyrrole Substitution

Palladium-based catalysts outperform nickel or copper complexes in coupling reactions. Pd(OAc)₂/Xantphos systems provide superior yields (55–60%) compared to PdCl₂(PPh₃)₂ (40–45%). The use of weaker bases (e.g., K₃PO₄) instead of Cs₂CO₃ reduces side product formation by minimizing ester hydrolysis.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min) confirms >98% purity with a retention time of 6.74 minutes.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Sequential Cyclization/Substitution | Hantzsch → Buchwald-Hartwig → EDCI | 32% | 98% | Moderate |

| One-Pot Thiazole Formation | Simultaneous cyclization/amination | 28% | 95% | Low |

| Solid-Phase Synthesis | Resin-bound intermediates | 40% | 99% | High |

The sequential method remains the most widely adopted due to its reliability, despite moderate yields. Solid-phase approaches, though efficient, require specialized equipment and are less feasible for small-scale laboratories.

Q & A

Q. Intermediate Characterization :

- TLC monitors reaction progress.

- Spectroscopic techniques :

- NMR (¹H/¹³C) confirms regiochemistry and substituent positions.

- Mass spectrometry (HRMS) verifies molecular weight.

- IR spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches .

How do structural modifications to the thiazole and pyrrole rings impact biological activity and pharmacokinetics?

Advanced Research Focus

Modifications influence solubility, target binding, and metabolic stability:

- Thiazole ring substitutions :

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but reduce solubility.

- Methyl or methoxy groups improve membrane permeability .

- Pyrrole modifications :

- Bulky substituents (e.g., tetrazoles) increase steric hindrance, altering binding kinetics to kinases or proteases .

Q. Pharmacokinetic Considerations :

- LogP adjustments : Hydrophilic groups (e.g., carboxylic acids) improve aqueous solubility but may reduce blood-brain barrier penetration.

- In vitro assays : Microsomal stability tests in liver S9 fractions predict metabolic degradation pathways .

What analytical techniques are critical for confirming structural integrity and purity?

Q. Basic Research Focus

How can researchers resolve contradictions between in vitro and in vivo biological activity data?

Advanced Research Focus

Discrepancies often arise from:

- Solubility limitations : Poor bioavailability in vivo despite potent in vitro IC₅₀ values.

- Mitigation : Formulate with cyclodextrins or PEG-based carriers .

- Metabolic instability : Rapid hepatic clearance observed in pharmacokinetic studies.

- Testing : Use deuterated analogs or fluorinated groups to block CYP450-mediated oxidation .

- Off-target effects : Screen against broader kinase panels (e.g., Eurofins DiscoverX) to identify selectivity issues .

What strategies optimize reaction yields and purity during synthesis?

Q. Advanced Research Focus

- Catalyst selection : Pd(PPh₃)₄ for Suzuki-Miyaura couplings (80–90% yields) vs. cheaper but less efficient Ni catalysts .

- Solvent optimization : DMF enhances solubility but may form byproducts; switch to THF or DCM for cleaner reactions .

- Temperature control : Low temperatures (−20°C) minimize side reactions during amide coupling .

- Workup protocols : Acid-base extraction removes unreacted amines or carboxylic acids before chromatography .

How can computational modeling guide structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

- Docking simulations : Predict binding modes to targets (e.g., EGFR or COX-2) using AutoDock Vina .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for activity trends .

- MD simulations : Assess conformational flexibility in aqueous vs. lipid environments to refine logP predictions .

What in vivo models are appropriate for evaluating antitumor efficacy?

Q. Advanced Research Focus

- Xenograft models : Use immunodeficient mice implanted with human cancer cell lines (e.g., HCT-116 for colorectal cancer).

- Dosing : 10–50 mg/kg/day via oral gavage, monitoring tumor volume and body weight .

- Pharmacodynamic markers : Measure plasma cytokine levels (IL-6, TNF-α) to assess anti-inflammatory co-activity .

- Toxicology : Histopathology of liver/kidney tissues post-treatment to identify off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.